1,2-Dioleoyl-3-stearoylglycerol CAS number and molecular weight
1,2-Dioleoyl-3-stearoylglycerol CAS number and molecular weight
Engineering Lipid Matrices for Advanced Drug Delivery Systems[1][2][3][4]
Executive Summary
1,2-Dioleoyl-3-stearoylglycerol (OOS) represents a critical class of structured triacylglycerols (TAGs) utilized in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3][4] Unlike homogenous triglycerides (e.g., Tristearin), OOS possesses a distinct regiochemistry—two unsaturated oleic acid chains at the sn-1 and sn-2 positions and a saturated stearic acid at the sn-3 position.[1][2][3][4] This asymmetry creates a "molecular imperfection" within lipid matrices, preventing the formation of perfect crystalline lattices.[3][4] For drug developers, this property is paramount: it increases drug loading capacity (DLC) and minimizes the "drug expulsion" phenomenon often observed during storage of highly crystalline lipid nanoparticles.[1][2][3][4]
Section 1: Physicochemical Identity & Core Specifications[2]
The precise characterization of OOS is essential for regulatory compliance and formulation stability.[2][3][4] The following data establishes the baseline identity for pharmaceutical-grade OOS.
| Parameter | Specification | Technical Note |
| Chemical Name | 1,2-Dioleoyl-3-stearoyl-rac-glycerol | The rac designation indicates a racemic mixture at the sn-2 position, common in synthetic standards.[1][2][3][4] |
| Common Abbreviation | OOS (Olein-Olein-Stearin) | Used in lipidomic profiling and food science.[1][2][3] |
| CAS Number | 2410-28-8 | Primary identifier for the racemic mixture.[1][2][3][5] |
| Molecular Formula | C₅₇H₁₀₆O₆ | |
| Molecular Weight | 887.47 g/mol | Exact mass: 886.799 |
| Melting Point | 21.8°C – 24.0°C | Low-melting solid.[1][2][3][4] Exists as a semi-solid at ambient temperature, making it ideal for NLC liquid cores.[3][4] |
| HLB Value | ~1-2 (Lipophilic) | Requires surfactant stabilization (e.g., Poloxamer 188, Tween 80) in aqueous dispersions.[1][3][4] |
| Solubility | Chloroform, Hexane, THF | Insoluble in water.[3][4] |
Section 2: Synthesis & Manufacturing Pathways[2]
High-purity OOS is rarely extracted from natural sources due to the complexity of separating it from isomeric TAGs (e.g., SOS or OSO).[1][2][3][4] Two primary manufacturing routes exist:
1. Chemo-Enzymatic Synthesis (Preferred for Pharma)
This method utilizes sn-1,3 regiospecific lipases (e.g., Rhizomucor miehei lipase) to enforce structural precision.[1][2][3][4]
-
Advantage: Minimizes acyl migration, ensuring the stearic acid is positioned correctly at sn-3 (or sn-1/3 in non-specific protocols), maintaining the desired melting profile.[1][2][3][4]
2. Chemical Synthesis
Involves the reaction of 1,2-dioleoyl-sn-glycerol with stearoyl chloride.[1][2][3][4]
-
Risk: Higher probability of acyl migration leading to 1,3-dioleoyl-2-stearoylglycerol, which has significantly different crystallization kinetics.[1][2][3][4]
Section 3: Applications in Lipid Nanoparticles (LNPs)
OOS is not merely a filler; it is a crystallinity modulator .[3][4]
The Mechanism of Imperfection:
In SLNs composed purely of Tristearin (SSS), the lipid recrystallizes into a perfect
-
The OOS Solution: When OOS is blended with high-melting lipids (e.g., Precirol® ATO 5 or Tristearin), the oleic acid moieties ("kinks" in the chain) disrupt the crystal lattice.[1][2][3][4]
-
Result: The formation of a Nanostructured Lipid Carrier (NLC) with a disordered matrix, providing "pockets" for the drug to reside permanently.[1][3][4]
DOT Diagram: OOS Role in NLC Formation
Caption: OOS acts as a lattice disruptor in NLCs, preventing perfect crystallization and enhancing drug retention.[1][2][3][4]
Section 4: Experimental Protocol
Preparation of OOS-Enriched Nanostructured Lipid Carriers (NLCs)
Objective: Synthesize stable NLCs with a mean particle size (Z-average) < 200 nm and Polydispersity Index (PDI) < 0.2.
Materials:
Methodology: Hot High-Pressure Homogenization (HPH) [1][2][3][4]
-
Lipid Phase Preparation:
-
Heat to 75°C (approx. 10°C above the melting point of the solid lipid).[1][3][4]
-
Dissolve 100 mg of hydrophobic API (e.g., Curcumin or Ibuprofen) into the melt.[1][3][4] Stir until optically clear.
-
Why: The 3:1 ratio ensures the particle remains solid at body temperature while OOS provides sufficient disorder.[2][4]
-
Aqueous Phase Preparation:
-
Pre-Emulsification:
-
High-Pressure Homogenization (The Critical Step):
-
Controlled Solidification:
Self-Validating QC Checks:
-
Check 1 (Size): Dynamic Light Scattering (DLS). If PDI > 0.25, the homogenization pressure was insufficient or lipid concentration is too high.[3][4]
-
Check 2 (Stability): Differential Scanning Calorimetry (DSC).[1][2][4] Analyze the melting enthalpy. A suppressed melting peak compared to pure Precirol indicates successful integration of OOS into the matrix.[2][3][4]
Section 5: Analytical Characterization[1][2]
To verify the integrity of 1,2-Dioleoyl-3-stearoylglycerol in your formulation, use the following LC-MS/MS parameters.
Table 1: LC-MS/MS Transition Parameters for OOS
| Precursor Ion (m/z) | Adduct | Product Ions (m/z) | Collision Energy (eV) | Identification Logic |
| 904.8 | [M+NH₄]⁺ | 603.5 | 25 | Loss of Oleic Acid (sn-1/sn-2) |
| 605.5 | 25 | Loss of Stearic Acid (sn-3) | ||
| 339.3 | 35 | Stearic Acid acylium ion |
Note: The ratio of fragment ions 603.5 (loss of oleic) to 605.5 (loss of stearic) helps confirm the stoichiometry of 2:1 Oleic:Stearic.[1][2][4]
References
-
PubChem. (2024).[1][3][4] 1,2-Dioleoyl-3-stearoylglycerol Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [Link][1][2][4]
-
Müller, R. H., et al. (2002).[1][3][4] Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. (Contextual grounding for NLC mechanism).
-
EPA CompTox. (2024).[1][2][3][4] 1,2-Dioleoyl-3-stearoylglycerol Dashboard. Retrieved from [Link][1][2][4]
Sources
- 1. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dioleoyl-3-Stearoyl-rac-glycerol | CAS 2410-28-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,2-Dioleoyl-3-stearoylglycerol | C57H106O6 | CID 9544182 - PubChem [pubchem.ncbi.nlm.nih.gov]
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